molecular formula C14H13FN2OS B273379 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B273379
M. Wt: 276.33 g/mol
InChI Key: ZZWVKHJBYLVGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as FBTB, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. FBTB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments.

Mechanism of Action

3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been found to act as a potent inhibitor of several enzymes and receptors in the body. One of the key targets of 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is the enzyme carbonic anhydrase, which plays an important role in the regulation of pH levels in the body. 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has also been found to bind to several receptors in the brain, including the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. These effects are thought to be due to the inhibition of various enzymes and receptors in the body.

Advantages and Limitations for Lab Experiments

3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several advantages as a research tool, including its high potency and specificity for certain targets in the body. However, its complex synthesis method and limited availability can make it difficult to obtain in large quantities, which can be a limitation for some experiments.

Future Directions

There are several potential future directions for research on 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One area of interest is the development of new drugs and treatments based on the compound's biochemical and physiological effects. Another area of research is the investigation of 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide's potential as a diagnostic tool for certain diseases, such as cancer. Additionally, further studies are needed to fully understand the mechanism of action of 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide and its effects on various biological processes.

Synthesis Methods

The synthesis of 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex process that involves several steps. One of the most commonly used methods involves the reaction of 3-fluoroaniline with 2-mercaptobenzothiazole in the presence of a catalyst. The resulting product is then subjected to further purification and characterization to obtain the final compound.

Scientific Research Applications

3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been the subject of extensive research in recent years, with a focus on its potential applications in the field of medicinal chemistry. Several studies have investigated the mechanism of action of 3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide and its effects on various biological processes.

properties

Product Name

3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Molecular Formula

C14H13FN2OS

Molecular Weight

276.33 g/mol

IUPAC Name

3-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C14H13FN2OS/c15-10-5-3-4-9(8-10)13(18)17-14-16-11-6-1-2-7-12(11)19-14/h3-5,8H,1-2,6-7H2,(H,16,17,18)

InChI Key

ZZWVKHJBYLVGNG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.